molecular formula C5H7BrF2 B2770942 (2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane CAS No. 2173998-96-2

(2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane

Cat. No.: B2770942
CAS No.: 2173998-96-2
M. Wt: 185.012
InChI Key: DEXKNCFRHYBDIL-QWWZWVQMSA-N
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Description

(2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane is a cyclopropane derivative characterized by the presence of bromomethyl and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane typically involves the cyclopropanation of suitable precursors under controlled conditions. One common method involves the reaction of a difluoromethylated alkene with a bromomethylating agent in the presence of a catalyst. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the isolation of the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the difluoromethyl group can yield partially or fully hydrogenated products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions. Conditions typically involve mild temperatures and polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a difluoromethyl ketone.

Scientific Research Applications

(2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The difluoromethyl group can influence the compound’s reactivity and binding affinity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2-(Chloromethyl)-1,1-difluoro-3-methylcyclopropane
  • (2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-ethylcyclopropane
  • (2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-phenylcyclopropane

Uniqueness

(2R,3R)-2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane is unique due to the combination of bromomethyl and difluoromethyl groups on a cyclopropane ring. This structural arrangement imparts distinct reactivity and physicochemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2R,3R)-2-(bromomethyl)-1,1-difluoro-3-methylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrF2/c1-3-4(2-6)5(3,7)8/h3-4H,2H2,1H3/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXKNCFRHYBDIL-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C1(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173998-96-2
Record name rac-(2R,3R)-2-(bromomethyl)-1,1-difluoro-3-methylcyclopropane
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